molecular formula C10H10BrFO2 B6293732 4-Bromo-2-fluoro-3-isopropoxybenzaldehyde CAS No. 2379321-71-6

4-Bromo-2-fluoro-3-isopropoxybenzaldehyde

Cat. No.: B6293732
CAS No.: 2379321-71-6
M. Wt: 261.09 g/mol
InChI Key: PCSSKHSEWQSJTD-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-isopropoxybenzaldehyde is a multifunctional aromatic aldehyde designed for advanced chemical synthesis and pharmaceutical research. Its molecular structure incorporates three distinct reactive sites—an aldehyde group, a bromine atom, and a fluorine atom—all positioned on a benzene ring that is also substituted with an isopropoxy group. This unique arrangement makes it a valuable building block for constructing more complex molecules, particularly in medicinal chemistry and materials science . The bromo and fluoro substituents are classic handles for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing researchers to systematically diversify the core structure . The aldehyde group is highly versatile, serving as a precursor for reactions such as reductions to benzyl alcohols, oxidations to carboxylic acids, and condensations to form imines or other carbon-carbon bonds . As a key intermediate, this compound is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-fluoro-3-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-10-8(11)4-3-7(5-13)9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSSKHSEWQSJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-isopropoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis:
4-Bromo-2-fluoro-3-isopropoxybenzaldehyde serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various reactions, including nucleophilic substitutions, reductions, and oxidations. Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Various nucleophiles under basic conditions.

2. Industrial Production:
In industrial settings, continuous flow reactors may be employed to optimize yields and control reaction parameters effectively. This method enhances efficiency and scalability for commercial applications.

Biological Applications

Research into the biological activity of this compound indicates potential interactions with various biomolecules, making it a candidate for further studies in pharmacology and medicinal chemistry. Notably, compounds with similar structures have been investigated for their roles in inhibiting enzymes or modulating cellular processes.

Mechanisms of Action:
The compound can form reactive intermediates that interact with proteins and nucleic acids, influencing various biochemical pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and toxicity profiles.

Case Studies

  • Synthesis of Novel Antimicrobial Agents:
    Recent studies have explored the use of this compound as a precursor for synthesizing novel antimicrobial agents. By modifying its structure through various reactions, researchers have developed compounds with enhanced antibacterial properties.
  • Investigation of Enzyme Inhibition:
    Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest potential applications in treating diseases related to enzyme dysregulation.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key properties of 4-bromo-2-fluoro-3-isopropoxybenzaldehyde with structurally related compounds from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications Safety Considerations
This compound* C₁₀H₁₀BrFO₂ 261.05 (calculated) -CHO (aldehyde), -Br, -F, -OCH(CH₃)₂ Pharmaceutical intermediate (inferred) Likely requires precautions for aldehyde/bromine handling
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 -CHO (aldehyde), -CH₂Br (bromomethyl) Synthetic intermediate Severe eye/skin irritation
3-(4-Bromo-2-fluorophenyl)acrylaldehyde 1228593-55-2 C₉H₆BrFO 229.05 -CH=CH-CHO (acrylaldehyde), -Br, -F Pharmaceutical intermediate Not specified in evidence
4-Bromo-1-chloro-2-isopropoxybenzene 637022-52-7 C₉H₁₀BrClO 265.54 -Br, -Cl, -OCH(CH₃)₂ Not specified Similar halogenated hazards

*Note: Data for this compound is inferred from its structure due to lack of direct evidence.

Key Observations:

Functional Groups :

  • The target compound and 4-(bromomethyl)benzaldehyde both contain an aldehyde group, but the latter lacks fluorine and isopropoxy substituents. The bromomethyl group in 4-(bromomethyl)benzaldehyde may enhance its reactivity in alkylation reactions compared to the bromo-substituted target compound .
  • 3-(4-Bromo-2-fluorophenyl)acrylaldehyde shares bromo and fluoro substituents with the target compound but replaces the isopropoxy group and aldehyde with an acrylaldehyde moiety. The conjugated double bond in acrylaldehyde increases its reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to the benzaldehyde core of the target compound .

However, the chlorine atom in the latter may act as a better leaving group than fluorine in NAS .

Biological Activity

4-Bromo-2-fluoro-3-isopropoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a bromine atom, a fluorine atom, and an isopropoxy group attached to a benzaldehyde framework. The molecular formula of this compound is C10H10BrFO2C_{10}H_{10}BrFO_2, and it has a molecular weight of approximately 261.09 g/mol. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

The presence of the bromine and fluorine atoms in this compound enhances its reactivity and interaction with biological systems. The isopropoxy group contributes to its lipophilicity, allowing for better membrane penetration and potential bioavailability.

PropertyValue
Molecular FormulaC10H10BrFO2C_{10}H_{10}BrFO_2
Molecular Weight261.09 g/mol
Functional GroupsBromine, Fluorine, Isopropoxy

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The unique structure allows it to participate in biochemical pathways, potentially modulating cellular processes. Specifically, the compound may form reactive intermediates that interact with proteins and nucleic acids, influencing various biochemical pathways crucial for therapeutic effects.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For example, related benzaldehyde derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Case Study: Breast Cancer
    A study demonstrated that benzaldehyde derivatives could inhibit the proliferation of breast cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as the PI3K/Akt pathway.
  • Case Study: Colon Cancer
    Another research highlighted the efficacy of similar compounds in reducing colon cancer cell viability by targeting specific oncogenes responsible for tumor progression.

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibition capabilities. Compounds with similar functionalities have been studied for their ability to inhibit enzymes such as:

  • Cyclooxygenase (COX) : Inhibitors can reduce inflammation and pain.
  • Aromatase : Inhibition can be beneficial in hormone-dependent cancers.

Toxicity Profile

While exploring the biological activity, it is crucial to assess the toxicity profile of this compound. Initial studies suggest that while it exhibits significant biological activity, further investigation is required to determine its safety and toxicity in vivo.

Q & A

What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-3-isopropoxybenzaldehyde with high purity?

Level: Basic
Methodological Answer:
A multi-step synthesis is typically employed:

Halogenation and Functionalization: Start with a fluorobenzaldehyde derivative (e.g., 2-fluorobenzaldehyde) and introduce bromine at the 4-position via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Isopropoxy Group Introduction: Perform nucleophilic aromatic substitution (SNAr) at the 3-position using isopropanol and a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Ensure anhydrous conditions to avoid hydrolysis .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor purity via HPLC or TLC .

How can contradictions in NMR spectral data for halogenated benzaldehydes be resolved?

Level: Advanced
Methodological Answer:
Contradictions often arise from overlapping peaks or anisotropic effects of halogens. Strategies include:

  • Advanced NMR Techniques: Employ 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns and assign signals definitively. For example, the aldehyde proton (CHO) typically appears at δ 9.8–10.2 ppm but may split due to adjacent fluorine .
  • Computational Validation: Use density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data. Tools like Gaussian or ADF are effective for modeling halogen-induced deshielding .
  • Cross-Referencing: Compare with structurally similar compounds (e.g., 4-Bromo-2-fluorobenzaldehyde, δ 9.9 ppm for CHO ).

What strategies mitigate competing side reactions during functionalization of this compound?

Level: Advanced
Methodological Answer:
Competing reactions (e.g., dehalogenation or over-oxidation) can be minimized by:

  • Temperature Control: Maintain reaction temperatures below 80°C to prevent thermal decomposition of the aldehyde group.
  • Selective Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, which selectively target the bromine atom without affecting fluorine or the isopropoxy group .
  • Protecting Groups: Temporarily protect the aldehyde with a diethyl acetal group during harsh reactions (e.g., Grignard additions), followed by acidic deprotection .

How to assess the electronic effects of substituents on the reactivity of this compound?

Level: Advanced
Methodological Answer:
The electron-withdrawing bromine and fluorine substituents direct electrophilic attacks to specific positions:

  • Hammett Constants: Calculate σ values (Br: σₚ = +0.23; F: σₚ = +0.06) to predict meta/para-directing effects.
  • DFT Studies: Analyze frontier molecular orbitals (HOMO/LUMO) to evaluate nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO is lowered by adjacent halogens, enhancing reactivity toward nucleophiles .
  • Experimental Validation: Perform kinetic studies on reactions (e.g., aldol condensation) to compare rates with substituent-free analogs .

What analytical methods validate the stability of this compound under varying storage conditions?

Level: Basic
Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) for 1–3 months. Monitor degradation via:
    • HPLC: Track aldehyde oxidation to carboxylic acid (retention time shifts).
    • TGA/DSC: Detect thermal decomposition thresholds (e.g., melting point depression indicates impurities) .
  • Light Sensitivity: Use UV-vis spectroscopy to assess photodegradation. Halogenated benzaldehydes often require amber glass storage to prevent radical-mediated breakdown .

How to resolve discrepancies in reported melting points for halogenated benzaldehyde derivatives?

Level: Advanced
Methodological Answer:
Variations in melting points (e.g., 4-Bromo-2-fluorobenzaldehyde: mp 60–62°C vs. other analogs) arise from:

  • Polymorphism: Characterize crystalline forms via X-ray diffraction (XRD).
  • Purity Gradients: Use differential scanning calorimetry (DSC) to detect eutectic mixtures.
  • Method Standardization: Ensure consistent heating rates (1–2°C/min) and sample preparation (recrystallization solvent) across studies .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (bromides are irritants ).
  • Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
  • Spill Management: Neutralize aldehyde spills with sodium bisulfite solution and adsorb bromides with activated carbon .

How can computational tools predict the regioselectivity of cross-coupling reactions involving this compound?

Level: Advanced
Methodological Answer:

  • Molecular Modeling: Use software like Schrödinger’s Maestro to simulate transition states in Suzuki couplings. The bromine atom’s steric bulk and electronic effects favor coupling at the 4-position .
  • Machine Learning: Train models on existing datasets (e.g., Cambridge Structural Database) to predict reaction outcomes based on substituent patterns .

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